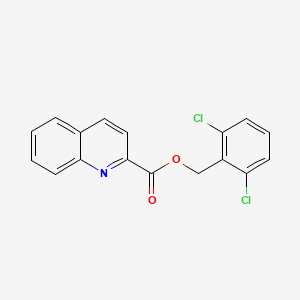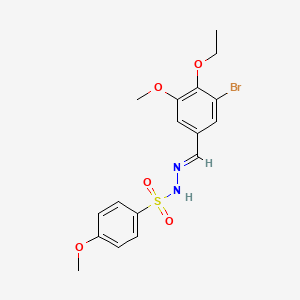
4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine receptor agonists. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide involves the activation of the adenosine A3 receptor, which is a G protein-coupled receptor that is expressed on various immune cells, including macrophages, dendritic cells, and T cells. Activation of the adenosine A3 receptor leads to the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, and the induction of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to inhibit the production of reactive oxygen species and nitric oxide, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of anti-inflammatory cytokines, the inhibition of reactive oxygen species and nitric oxide production, and the inhibition of cancer cell growth and induction of apoptosis. In addition, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its specificity for the adenosine A3 receptor, which allows for the selective activation of this receptor without affecting other adenosine receptors. This allows for a more precise understanding of the role of the adenosine A3 receptor in various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide. One direction is the development of more potent and selective adenosine A3 receptor agonists that can be used for the treatment of various diseases. Another direction is the investigation of the role of the adenosine A3 receptor in the regulation of immune function and inflammation. Finally, the potential use of this compound in combination with other therapies for the treatment of cancer and neurodegenerative diseases should be explored.
Synthesemethoden
The synthesis of 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide involves a multistep process that starts with the reaction of 4-methoxybenzenesulfonyl chloride with isobutylamine to form this compound. This intermediate is then subjected to another series of reactions to yield the final product, this compound. The overall yield of the synthesis process is around 10-15%.
Wissenschaftliche Forschungsanwendungen
4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory and immunomodulatory effects by activating the adenosine A3 receptor, which is expressed on various immune cells. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-13(2)12-14-4-10-17(11-5-14)22(19,20)18-15-6-8-16(21-3)9-7-15/h4-11,13,18H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFGJXVUPJHOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5762162.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)





![2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)

![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)


![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)